molecular formula C4H4F7N B1329306 2,2,3,3,4,4,4-Heptafluorobutylamine CAS No. 374-99-2

2,2,3,3,4,4,4-Heptafluorobutylamine

Cat. No.: B1329306
CAS No.: 374-99-2
M. Wt: 199.07 g/mol
InChI Key: WBGBQSRNXPVFDB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Scientific Research Applications

2,2,3,3,4,4,4-Heptafluorobutylamine has a wide range of applications in scientific research, including:

Safety and Hazards

2,2,3,3,4,4,4-Heptafluorobutylamine is classified as a skin corrosive (Category 1B) and can cause serious eye damage (Category 1) . It may also cause respiratory irritation . Safety measures include avoiding breathing in dust/fume/gas/mist/vapors/spray, washing skin thoroughly after handling, and wearing protective clothing and eye/face protection .

Mechanism of Action

Target of Action

It is often used as a pharmaceutical intermediate , suggesting that it may be involved in the synthesis of various drugs, each with their own specific targets.

Pharmacokinetics

Its solubility in water suggests that it could potentially be absorbed and distributed in the body through the bloodstream. The metabolism and excretion of this compound would likely depend on the specific biochemical transformations it undergoes in the body.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2,3,3,4,4,4-Heptafluorobutylamine typically involves the fluorination of butylamine derivatives. One common method is the reaction of 1,1,1,2,2,3,3-Heptafluoropropane with ammonia under controlled conditions . The reaction is carried out in the presence of a catalyst, such as iron(III) chloride , at elevated temperatures.

Industrial Production Methods: Industrial production of this compound often involves large-scale fluorination processes. These processes utilize specialized equipment to handle the highly reactive fluorine gas and ensure the safety and efficiency of the reaction. The product is then purified through distillation and other separation techniques to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions: 2,2,3,3,4,4,4-Heptafluorobutylamine undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles.

    Oxidation Reactions: It can be oxidized to form corresponding fluorinated amides or nitriles.

    Reduction Reactions: The compound can be reduced to form fluorinated hydrocarbons.

Common Reagents and Conditions:

Major Products:

    Substitution: Fluorinated amines or other substituted derivatives.

    Oxidation: Fluorinated amides or nitriles.

    Reduction: Fluorinated hydrocarbons.

Comparison with Similar Compounds

  • 2,2,2-Trifluoroethylamine
  • 2,2,3,3,3-Pentafluoropropylamine
  • 1H,1H-Perfluorooctylamine
  • 3,3,3-Trifluoropropylamine
  • 2,2-Difluoroethylamine

Uniqueness: 2,2,3,3,4,4,4-Heptafluorobutylamine is unique due to its high degree of fluorination, which imparts exceptional chemical stability and reactivity. Compared to other fluorinated amines, it offers a balance of reactivity and stability, making it suitable for a wide range of applications in research and industry .

Properties

IUPAC Name

2,2,3,3,4,4,4-heptafluorobutan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4F7N/c5-2(6,1-12)3(7,8)4(9,10)11/h1,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBGBQSRNXPVFDB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(C(F)(F)F)(F)F)(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4F7N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10190840
Record name 1H,1H-Heptafluorobutylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10190840
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Colorless liquid; [Alfa Aesar MSDS]
Record name 2,2,3,3,4,4,4-Heptafluorobutylamine
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/10558
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

CAS No.

374-99-2
Record name 2,2,3,3,4,4,4-Heptafluorobutylamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=374-99-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Butylamine, 2,2,3,3,4,4,4-heptafluoro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000374992
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1H,1H-Heptafluorobutylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10190840
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2,3,3,4,4,4-heptafluorobutylamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.006.164
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,2,3,3,4,4,4-Heptafluorobutylamine
Reactant of Route 2
2,2,3,3,4,4,4-Heptafluorobutylamine
Reactant of Route 3
Reactant of Route 3
2,2,3,3,4,4,4-Heptafluorobutylamine
Reactant of Route 4
2,2,3,3,4,4,4-Heptafluorobutylamine
Reactant of Route 5
Reactant of Route 5
2,2,3,3,4,4,4-Heptafluorobutylamine
Reactant of Route 6
Reactant of Route 6
2,2,3,3,4,4,4-Heptafluorobutylamine
Customer
Q & A

Q1: The research mentions using 2,2,3,3,4,4,4-Heptafluorobutylamine in a "sortagging" process. What is the significance of this amine specifically?

A1: While the paper [] doesn't delve into the specific reasoning behind choosing this compound over other amines, its inclusion highlights the versatility of their peptide-based coating toolbox. The researchers demonstrate that their sortase A enzyme can attach a variety of amine compounds to their LCI anchor peptide. This suggests that this compound may offer unique surface properties or be further modified for specific applications, though this requires further investigation.

Q2: The research focuses on "click" chemistry for surface modification. Could the this compound conjugated peptide be further utilized in this context?

A2: While the paper [] primarily utilizes a dibenzocyclooctyne-modified peptide for "click" chemistry applications, the presence of the this compound conjugate suggests potential for further exploration. The fluorine atoms in this compound could introduce unique properties to the surface coating, such as altered hydrophobicity or interactions with other fluorinated molecules. Further research could investigate if the this compound conjugate can be used as a building block for creating functional surfaces with tailored properties through additional "click" chemistry reactions.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.